Triclopyr

Beschreibung

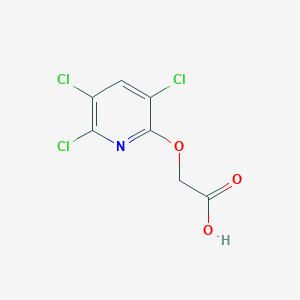

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3,5,6-trichloropyridin-2-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3NO3/c8-3-1-4(9)7(11-6(3)10)14-2-5(12)13/h1H,2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEQLXCGVXDJSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)OCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3NO3 | |

| Record name | TRICLOPYR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1100 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032497 | |

| Record name | Triclopyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [ICSC], WHITE OR COLOURLESS FLUFFY CRYSTALS. | |

| Record name | Triclopyr | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICLOPYR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1100 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

290 °C /decomposes/ | |

| Record name | Triclopyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 440 mg/L at 25 °C, In acetone = 989 g/kg; in 1-octanol = 307 g/kg, In acetone 581, acetonitrile 92.1, hexane 0.09, toluene 19.2, dichloromethane 24.9, methanol 665, ethyl acetate 271 (all in g/L), Solubility in water, g/100ml at 25 °C: 0.04 (none) | |

| Record name | Triclopyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICLOPYR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1100 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.85 g/cu cm at 21 °C, 1.85 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | Triclopyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICLOPYR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1100 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000126 [mmHg], 1.26X10-6 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible | |

| Record name | Triclopyr | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Triclopyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICLOPYR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1100 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Fluffy solid, Fluffy, colorless solid | |

CAS No. |

55335-06-3 | |

| Record name | Triclopyr | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55335-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triclopyr [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055335063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRICLOPYR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-[(3,5,6-trichloro-2-pyridinyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triclopyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(3,5,6-trichloropyridin-2-yl)oxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICLOPYR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV06PHJ6I0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Triclopyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICLOPYR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1100 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

150.5 °C, 148-150 °C | |

| Record name | Triclopyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICLOPYR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1100 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Chemical synthesis pathways of triclopyr acid

An In-depth Technical Guide on the Chemical Synthesis Pathways of Triclopyr Acid

Introduction

This compound, chemically known as [(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid, is a selective systemic herbicide used for the control of broadleaf weeds and woody plants.[1] It functions as a synthetic auxin, mimicking the plant growth hormone indole-3-acetic acid, which leads to uncontrolled and disorganized growth in susceptible plants.[1] This technical guide provides a detailed overview of the primary chemical synthesis pathways for this compound acid, focusing on methodologies, quantitative data, and experimental protocols relevant to researchers and chemical development professionals.

Primary Synthesis Pathways

There are two main industrial pathways for the synthesis of this compound acid. The most commonly cited method involves a two-step process starting from 3,5,6-trichloro-2-pyridinol. An alternative route begins with 2,3,5,6-tetrachloropyridine.

Pathway 1: Synthesis from 3,5,6-Trichloro-2-pyridinol

This pathway is a widely used commercial method that involves two key steps: the etherification of the sodium salt of 3,5,6-trichloro-2-pyridinol with a chloroacetate ester, followed by the hydrolysis of the resulting this compound ester to the final acid product.[2]

Caption: Synthesis of this compound Acid from 3,5,6-Trichloro-2-pyridinol.

Step 1: Etherification

The first step is the reaction of sodium 3,5,6-trichloro-2-pyridinate with an alkyl chloroacetate, typically methyl chloroacetate, in a polar solvent. This reaction is an etherification that forms the corresponding this compound ester.[2] The use of a phase transfer catalyst can enhance the reaction efficiency.[2]

Step 2: Hydrolysis and Acidification

The this compound ester intermediate is then subjected to alkaline hydrolysis, usually with sodium hydroxide, to form the sodium salt of this compound acid. The reaction mixture is subsequently acidified with a mineral acid, such as sulfuric acid, to a pH of 1-2. This causes the precipitation of this compound acid as a white solid, which can then be isolated by filtration.

Quantitative Data

The following table summarizes the quantitative data for the hydrolysis of this compound methyl and ethyl esters to this compound acid.

| Parameter | Value (Methyl Ester Hydrolysis) | Value (Ethyl Ester Hydrolysis) | Reference |

| Starting Material | This compound Methyl Ester | This compound Ethyl Ester | |

| Reagents | Sodium Hydroxide (NaOH), Water, Hydrogen Peroxide (H₂O₂), Sulfuric Acid (H₂SO₄) | Sodium Hydroxide (NaOH), Water, Sodium Hypochlorite (NaOCl), Sulfuric Acid (H₂SO₄) | |

| Molar Ratio (Ester:NaOH) | 1 : 1.2 | 1 : 1.2 | |

| Reaction Temperature | 80-85 °C | 80 °C | |

| Reaction Time | 4 hours | 3.5 hours | |

| Final pH | 1-2 | 1-2 | |

| Yield | 94.2% | 93% | |

| Purity | >98% | >98% |

Experimental Protocol: Hydrolysis of this compound Methyl Ester

-

Preparation: In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 0.351 moles of this compound-methyl ester.

-

Slurry Formation: Add a sufficient amount of water to create a 10% aqueous slurry.

-

Hydrolysis: Add 16.85 g (0.421 moles) of sodium hydroxide (NaOH). Heat the slurry to 80-85°C and maintain this temperature for 4 hours with continuous stirring.

-

Cooling and Oxidation: Cool the reaction mixture to room temperature. Add 70 ml of hydrogen peroxide (H₂O₂) and stir for 30 minutes to oxidize impurities.

-

Acidification and Precipitation: Acidify the reaction mass to a pH of 1-2 using sulfuric acid. A white precipitate of this compound acid will form.

-

Isolation: Filter the white precipitate from the reaction mixture.

-

Drying: Dry the isolated solid to obtain the final product.

Pathway 2: Synthesis from 2,3,5,6-Tetrachloropyridine

An alternative synthesis route for this compound has been reported starting from 2,3,5,6-tetrachloropyridine. This method involves a reaction with paraformaldehyde in the presence of potassium cyanide, followed by hydrolysis of the resulting nitrile intermediate.

References

Triclopyr's Dichotomy: A Technical Guide to its Ester and Amine Formulations

For the attention of researchers, scientists, and drug development professionals, this in-depth technical guide delineates the distinct physical and chemical properties of triclopyr's ester and amine formulations. Understanding these differences is paramount for optimizing efficacy, ensuring environmental stewardship, and advancing novel formulation development.

This compound, a selective systemic herbicide, is widely utilized for the management of broadleaf weeds. Its efficacy is delivered through two primary formulations: a butoxyethyl ester and a triethylamine salt. While both ultimately hydrolyze to the active ingredient, this compound acid, their initial physical and chemical characteristics dictate their application, environmental fate, and biological uptake. This guide provides a comprehensive comparison of these two forms, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Comparative Physical and Chemical Properties

The fundamental differences in the chemical structure of the ester and amine forms of this compound give rise to a cascade of varying physical and chemical properties. These distinctions are critical in determining the behavior of the herbicide from the point of application to its ultimate degradation. The following table summarizes the key quantitative data for this compound butoxyethyl ester and this compound triethylamine salt.

| Property | This compound Butoxyethyl Ester | This compound Triethylamine Salt |

| Molecular Formula | C13H16Cl3NO4[1] | C13H19Cl3N2O3[2] |

| Molecular Weight | 356.6 g/mol [1] | 357.7 g/mol [2] |

| Physical State | Brown oily liquid[1] | Colorless to amber liquid |

| Melting Point | -32 °C to -43.8 °C | Data not readily available |

| Boiling Point | 370 °C | Data not readily available |

| Water Solubility | Insoluble | Water soluble |

| Vapor Pressure @ 25°C | 3.6 x 10^-6 torr | <1 x 10^-6 torr |

| Log P (Octanol-Water Partition Coefficient) | 4.01 - 4.62 | 1.23 |

| Hydrolysis | Rapidly hydrolyzes to this compound acid | Rapidly dissociates to this compound acid |

Elucidation of Physicochemical Differences

The oil-soluble nature of the This compound butoxyethyl ester formulation, characterized by its very low water solubility and high octanol-water partition coefficient (Log P), facilitates its penetration through the waxy cuticle of plant leaves. However, this lipophilicity also contributes to a higher potential for bioaccumulation in non-target organisms. The ester form exhibits a slightly higher vapor pressure compared to the amine salt, indicating a greater tendency to volatilize, particularly in warmer temperatures.

Conversely, the This compound triethylamine salt is highly soluble in water. This property makes it well-suited for aqueous spray solutions and enhances its mobility in the soil. The lower Log P value of the amine salt suggests a reduced potential for bioaccumulation. Its vapor pressure is notably lower than that of the ester, resulting in decreased volatility.

Both formulations rapidly convert to the phytotoxically active this compound acid in the environment and within the plant. The acid form is then translocated within the plant, where it mimics the plant growth hormone auxin, leading to uncontrolled growth and eventual plant death.

Experimental Protocols for Property Determination

The accurate characterization of the physical and chemical properties of substances like this compound is essential for regulatory approval and environmental risk assessment. Standardized methodologies, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are employed to ensure data quality and comparability.

Water Solubility (OECD Guideline 105)

The water solubility of a compound is determined using methods like the flask method or the column elution method.

-

Principle: A saturated solution of the test substance in water is prepared at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

-

Flask Method (for solubilities > 10 mg/L):

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The solution is then centrifuged or filtered to remove undissolved particles.

-

The concentration of the substance in the clear aqueous phase is quantified using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

-

Column Elution Method (for solubilities < 10 mg/L):

-

A column is packed with an inert support material coated with an excess of the test substance.

-

Water is passed through the column at a slow, constant flow rate.

-

The eluate is collected in fractions, and the concentration of the test substance in each fraction is determined.

-

A plateau in the concentration indicates that saturation has been reached, and this value represents the water solubility.

-

Vapor Pressure (OECD Guideline 104)

Vapor pressure, a measure of a substance's volatility, can be determined by several methods, including the dynamic method, static method, and the isoteniscope method.

-

Principle: The pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature is measured.

-

Static Method:

-

A small amount of the test substance is introduced into a vacuum-tight vessel equipped with a pressure measuring device.

-

The vessel is thermostated at the desired temperature.

-

The pressure of the vapor in equilibrium with the substance is recorded.

-

-

Dynamic Method (Cottrell's Method):

-

The boiling temperature of the substance is measured at various applied pressures.

-

The vapor pressure at a specific temperature can then be interpolated from the boiling temperature-pressure data.

-

Octanol-Water Partition Coefficient (Log P) (OECD Guidelines 107, 117, 123)

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and bioaccumulation potential.

-

Principle: The ratio of the concentration of a substance in the octanol phase to its concentration in the aqueous phase of a two-phase system at equilibrium is determined.

-

Shake-Flask Method (OECD 107):

-

A known amount of the test substance is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken until equilibrium is reached.

-

The two phases are separated by centrifugation.

-

The concentration of the substance in each phase is determined analytically.

-

The partition coefficient is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

-

HPLC Method (OECD 117):

-

This method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its Log P value.

-

A series of reference compounds with known Log P values are injected to create a calibration curve.

-

The test substance is then injected, and its retention time is used to determine its Log P from the calibration curve.

-

Visualizing Key Concepts

To further clarify the relationships and processes discussed, the following diagrams have been generated using the DOT language.

Caption: Chemical conversion of this compound ester and amine to the active acid form.

Caption: A generalized experimental workflow for the analysis of this compound residues.

Caption: Simplified signaling pathway illustrating this compound's mode of action as a synthetic auxin.

References

Triclopyr Degradation in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the selective herbicide triclopyr in soil and water environments. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the environmental fate of this compound, including its primary metabolites, the mechanisms driving its breakdown, and the influence of various environmental factors. This document summarizes key quantitative data, outlines detailed experimental protocols from cited studies, and provides visual representations of degradation pathways and experimental workflows.

Introduction to this compound and its Environmental Fate

This compound is a systemic herbicide widely used for the control of broadleaf weeds and woody plants.[1] It functions as a synthetic auxin, causing uncontrolled growth in susceptible plants.[1] this compound is formulated as a triethylamine (TEA) salt or a butoxyethyl ester (BEE), both of which rapidly convert to the active form, this compound acid, in the environment.[1][2] The environmental persistence and degradation of this compound are influenced by a combination of biotic and abiotic factors, with distinct primary pathways in soil and water.

Degradation of this compound in Soil

The primary mechanism of this compound degradation in soil is microbial metabolism.[3] The rate of this degradation is significantly influenced by soil conditions such as temperature, moisture, and organic matter content. Warm, moist conditions that favor high microbial activity lead to more rapid degradation of this compound.

The main metabolites of this compound in soil are 3,5,6-trichloro-2-pyridinol (TCP) and 3,5,6-trichloro-2-methoxypyridine (TMP). These metabolites are eventually further degraded to carbon dioxide. While microbial degradation is the major pathway, photolysis on the soil surface can also contribute to a lesser extent.

Quantitative Data on this compound Degradation in Soil

The persistence of this compound in soil, often expressed as its half-life (DT50), varies depending on environmental conditions. The following table summarizes reported half-life values for this compound and its primary metabolite, TCP.

| Compound | Matrix | Half-life (days) | Conditions | Reference(s) |

| This compound | Soil | 8 to 46 | Aerobic conditions, breakdown by microbes. | |

| This compound | Soil | 30 (average) | Varies with formulation and soil/environmental conditions. | |

| This compound | Soil | 138 (average) | Laboratory soils, varied with temperature (64-314 days at 15°C, 9-135 days at 30°C). | |

| This compound Acid | Soil | 46 | 95°F and high moisture. | |

| TCP | Soil | 20 to 70 | Longer half-life than the parent this compound. |

This compound Degradation Pathway in Soil

Degradation of this compound in Water

In aquatic environments, the primary degradation pathway for this compound is photolysis, or breakdown by sunlight. This process is particularly rapid in clear, shallow waters where sunlight penetration is high. Microbial degradation also occurs in water but is generally considered a less significant pathway compared to photolysis, especially in the water column. In anaerobic conditions, such as in sediment, this compound degradation is significantly slower.

The main photodegradation product of this compound in water is oxamic acid, with other low molecular weight organic acids formed as minor products. The ester (BEE) and triethylamine (TEA) formulations of this compound rapidly hydrolyze to this compound acid in water.

Quantitative Data on this compound Degradation in Water

The rate of this compound degradation in water is highly dependent on the presence of light. The following table presents a summary of reported half-lives.

| Compound | Matrix | Half-life | Conditions | Reference(s) |

| This compound | Water | ~1 day | With light. | |

| This compound | Water | 142 days | Without light. | |

| This compound | Water | 12 hours - 12 days | Aerobic conditions. | |

| This compound | Water | ~3.5 years | Anaerobic conditions. | |

| This compound | River Water | 1.3 days | Artificial and natural light. |

This compound Degradation Pathway in Water

Experimental Protocols for this compound Degradation Studies

Standardized methods are crucial for assessing the environmental fate of chemicals like this compound. The following sections outline general experimental protocols based on established guidelines and methodologies.

Soil Degradation Study (Aerobic)

A common approach for studying aerobic soil degradation follows OECD Guideline 307.

Objective: To determine the rate of aerobic degradation of this compound in soil and identify major metabolites.

Methodology:

-

Soil Selection and Preparation:

-

Collect fresh soil from a location with no prior pesticide application. The top 20 cm layer is typically used.

-

Sieve the soil (e.g., through a 2 mm sieve) to remove large particles and homogenize.

-

Adjust the soil moisture to a specific level, often between 40-60% of the maximum water holding capacity.

-

Pre-incubate the soil in the dark at a constant temperature (e.g., 20 °C) for a period (e.g., 2-3 weeks) to allow microbial populations to stabilize.

-

-

Application of this compound:

-

Prepare a stock solution of this compound (radiolabeled or non-labeled) in a suitable solvent.

-

Apply the this compound solution to the soil samples to achieve the desired concentration (e.g., 1 mg/kg). Ensure even distribution.

-

-

Incubation:

-

Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2 °C).

-

Maintain aerobic conditions by ensuring adequate airflow or by using flow-through systems that trap CO2.

-

-

Sampling and Analysis:

-

Collect soil subsamples at predetermined time intervals.

-

Extract this compound and its metabolites from the soil using an appropriate solvent.

-

Analyze the extracts using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Water Photolysis Study

This type of study often follows guidelines similar to OECD Guideline 316.

Objective: To determine the rate of photolytic degradation of this compound in an aqueous solution.

Methodology:

-

Solution Preparation:

-

Prepare a sterile, buffered aqueous solution (e.g., pH 7) or use natural filtered water.

-

Add a known concentration of this compound to the solution.

-

-

Incubation:

-

Place the this compound solution in quartz tubes (which are transparent to UV light).

-

Expose the samples to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Maintain a constant temperature.

-

Include dark controls (samples wrapped in aluminum foil) to assess abiotic hydrolysis and other non-photolytic degradation.

-

-

Sampling and Analysis:

-

Collect samples from the irradiated and dark control solutions at various time points.

-

Directly analyze the samples or after a suitable extraction and concentration step.

-

Use analytical techniques like HPLC or GC-MS to quantify the concentration of this compound and identify major photoproducts.

-

Analytical Methods for this compound and its Metabolites

Accurate quantification of this compound and its metabolites is essential for degradation studies.

Sample Preparation:

-

Water: Acidified water samples can be extracted with a solvent like 1-chlorobutane. Solid-phase extraction (SPE) with cartridges like graphitized carbon can also be used to concentrate the analytes.

-

Soil: Soil samples are typically extracted with a suitable organic solvent or solvent mixture.

Derivatization:

-

For analysis by gas chromatography, this compound and its hydroxylated metabolite (TCP) are often derivatized to increase their volatility. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA), which forms tert-butyldimethylsilyl (TBDMS) derivatives.

Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method for the analysis of derivatized this compound and its metabolites.

-

High-Performance Liquid Chromatography (HPLC): Can be used for the analysis of underivatized this compound and its metabolites, often coupled with a UV or mass spectrometry detector (LC-MS/MS).

-

Immunoassay (ELISA): A rapid and sensitive method for the determination of this compound in water samples.

Conclusion

The degradation of this compound in the environment is a multifaceted process governed by distinct mechanisms in soil and water. In soil, microbial degradation is the predominant pathway, leading to the formation of TCP and TMP, with degradation rates being highly dependent on soil conditions. In water, photolysis is the primary driver of degradation, resulting in the formation of oxamic acid and other small organic acids. The ester and amine formulations of this compound are short-lived, rapidly converting to the active acid form. Understanding these degradation pathways and the factors that influence them is critical for assessing the environmental risk and persistence of this widely used herbicide. The experimental protocols outlined in this guide provide a framework for conducting robust studies to further elucidate the environmental fate of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Formula of Triclopyr

Prepared for: Researchers, Scientists, and Drug Development Professionals

Date: November 26, 2025

Abstract

Triclopyr is a selective systemic herbicide used extensively for the control of broadleaf weeds.[1] Its efficacy lies in its ability to mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.[1][2] This technical guide provides a comprehensive overview of the molecular and chemical characteristics of this compound, including its structure, chemical formula, and key physicochemical properties. Detailed experimental protocols for its synthesis and analysis are presented, alongside a visualization of its mechanism of action within the auxin signaling pathway. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development and related fields.

Molecular Structure and Chemical Formula

This compound, chemically known as [(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid, is an organic compound belonging to the pyridine family of herbicides.[3] It is characterized as a monocarboxylic acid, specifically a (pyridin-2-yloxy)acetic acid, with chloro groups substituted at the 3, 5, and 6 positions of the pyridine ring.[3]

-

Chemical Formula : C₇H₄Cl₃NO₃

-

IUPAC Name : [(3,5,6-trichloropyridin-2-yl)oxy]acetic acid

-

CAS Number : 55335-06-3

-

Molecular Weight : 256.46 g·mol⁻¹

The structural formula of this compound is presented below:

Physicochemical and Quantitative Data

A summary of the key quantitative properties of this compound is provided in the table below for ease of reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄Cl₃NO₃ | |

| Molecular Weight | 256.46 g·mol⁻¹ | |

| Appearance | Fluffy solid | |

| Melting Point | 148 to 150 °C (298 to 302 °F; 421 to 423 K) | |

| Water Solubility | 440 mg/L | |

| Solubility in Acetone | 989 g/kg | |

| Acidity (pKa) | 2.68 |

Mechanism of Action: The Auxin Signaling Pathway

This compound functions as a synthetic auxin, disrupting normal plant growth by overwhelming the natural auxin signaling pathway. The core components of this pathway are the TIR1/AFB family of auxin co-receptors, the Aux/IAA transcriptional repressors, and the ARF (Auxin Response Factor) transcription factors. In the presence of high concentrations of auxins (or their mimics like this compound), the TIR1/AFB receptors bind to the Aux/IAA repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome. This degradation releases the ARF transcription factors, which can then activate the expression of auxin-responsive genes, leading to uncontrolled and disorganized cell growth and ultimately, plant death.

Experimental Protocols

Synthesis of this compound from this compound-Methyl Ester

This protocol outlines the laboratory-scale synthesis of this compound via the hydrolysis of its methyl ester.

Materials and Reagents:

-

This compound-methyl ester

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Hydrogen peroxide (H₂O₂) (optional, for decolorizing)

-

Distilled water

-

Reactor equipped with a mechanical stirrer, thermometer, and reflux condenser

-

Filtration apparatus

-

Drying oven

Procedure:

-

In the reactor, add 0.351 moles of this compound-methyl ester.

-

Add a sufficient amount of distilled water to create a 10% aqueous slurry.

-

Add 16.85 g (0.421 moles) of NaOH to the slurry.

-

Heat the slurry to 80-85 °C and maintain this temperature for 4 hours with continuous stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

(Optional) For decolorization, add 70 ml of H₂O₂ and stir for 30 minutes.

-

Acidify the reaction mass to a pH of 1-2 using sulfuric acid. This will cause a white precipitate of this compound to form.

-

Filter the precipitate from the solution.

-

Dry the collected precipitate in an oven to obtain the final this compound product. The expected yield is approximately 94.2%.

Determination of this compound Residues in Soil by HPLC-DAD

This protocol provides a method for the extraction and quantification of this compound from soil samples using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

Materials and Reagents:

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (H₃PO₄)

-

This compound analytical standard

-

Soil sample

-

Centrifuge

-

HPLC system with DAD detector and a C18 column (e.g., Zorbax Eclipse XDB-C18, 50 mm × 4.6 mm, 1.8 μm)

Procedure:

-

Extraction:

-

Weigh a representative sample of soil.

-

Extract the analyte with acidified acetonitrile.

-

-

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and 0.1% H₃PO₄ (50:50, v/v)

-

Flow Rate: 0.9 ml/min

-

Detection Wavelength: 220 nm

-

-

Quantification:

-

Prepare a calibration curve using the this compound analytical standard.

-

Inject the extracted sample into the HPLC system.

-

Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

-

Determination of this compound in Water by Immunoassay

This protocol describes a rapid method for the determination of this compound residues in water samples using an enzyme-linked immunosorbent assay (ELISA).

Materials and Reagents:

-

This compound RaPID Assay test kit (containing enzyme-conjugated this compound and paramagnetic particles coated with specific antibodies)

-

Water sample

-

Pipettes

-

Disposable test tubes

-

Magnetic separation rack

Procedure:

-

Pipette an aliquot of the water sample into a disposable test tube.

-

Sequentially add the enzyme-conjugated this compound and the antibody-coated paramagnetic particles to the test tube.

-

Incubate the mixture to allow for competitive binding between the this compound in the sample and the enzyme-conjugated this compound for the antibody sites on the magnetic particles.

-

Apply a magnetic field to the test tubes to separate the paramagnetic particles.

-

Decant the unbound reagents.

-

Measure the enzyme activity, which is inversely proportional to the concentration of this compound in the sample.

Conclusion

This technical guide has provided a detailed examination of the molecular structure, chemical formula, and physicochemical properties of this compound. The experimental protocols for its synthesis and analysis offer practical methodologies for laboratory applications. Furthermore, the visualization of its mechanism of action within the auxin signaling pathway provides a clear understanding of its herbicidal activity at the molecular level. This comprehensive information serves as a valuable resource for professionals engaged in research and development within the fields of agricultural science, environmental chemistry, and drug discovery.

References

Triclopyr's Mode of Action in Woody Plant Control: A Technical Guide

Abstract

Triclopyr is a selective, systemic herbicide widely utilized for the control of woody and broadleaf plants in forestry, rangeland, and non-crop areas. As a synthetic auxin, its herbicidal activity stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated and lethal growth in susceptible species. This technical guide provides an in-depth examination of the molecular and physiological mechanisms underlying this compound's efficacy in woody plant control. It details the absorption, translocation, and metabolism of the herbicide, the intricacies of the auxin signaling pathway it disrupts, and the downstream effects on other critical plant hormone systems. Furthermore, this document presents quantitative data on dose-response relationships and outlines detailed experimental protocols for efficacy testing and mechanistic studies, aimed at researchers, scientists, and professionals in drug development and herbicide science.

Introduction

This compound, chemically known as [(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid, belongs to the pyridine group of herbicides.[1] It is prized for its selective action, effectively managing dicotyledonous woody plants while exhibiting minimal impact on grasses and conifers.[1][2] Its systemic nature ensures that upon application, it is absorbed and transported throughout the plant, reaching the sites of action in meristematic tissues.[2] This guide delves into the core mechanisms of this compound's action, providing a comprehensive resource for understanding and researching this important herbicide.

Physicochemical Properties and Formulations

This compound is available in two primary formulations: a triethylamine (TEA) salt and a butoxyethyl ester (BEE).[3] These formulations differ in their solubility and volatility, influencing their application methods and efficacy. The ester formulations are more effective at penetrating the waxy cuticle of leaves and bark, making them suitable for foliar and basal bark applications. In contrast, the amine formulations are more water-soluble and are often used for cut-surface treatments and in situations where volatility is a concern. Upon entering the plant or the environment, both forms are rapidly converted to the herbicidally active this compound acid.

Absorption and Translocation

This compound is readily absorbed through both the foliage and roots of woody plants. The systemic nature of the herbicide allows it to be translocated throughout the plant via both the xylem and phloem, a characteristic described as ambimobile. This comprehensive distribution ensures that the herbicide reaches all growing points, including the root system, which is critical for preventing resprouting of treated woody plants. Studies using radiolabeled this compound have shown that absorption is a rapid process, with significant uptake occurring within hours of application. However, the extent of absorption and translocation can be influenced by factors such as plant species, formulation, and environmental conditions.

Molecular Mode of Action: The Synthetic Auxin Pathway

The primary mode of action of this compound is the disruption of the auxin signaling pathway. As a synthetic auxin, it mimics the natural plant hormone IAA, but unlike IAA, it is not readily metabolized by the plant, leading to a persistent and overwhelming hormonal signal.

Binding to Auxin Receptors

The molecular cascade is initiated by the binding of this compound to the TIR1/AFB (Transport Inhibitor Response 1/Auxin F-Box) family of auxin co-receptors. Binding studies have shown that this compound exhibits significant binding to these receptors, comparable to the natural auxin IAA. This binding event is a crucial first step in the herbicidal process. However, the dissociation kinetics of this compound from the receptor complex can be faster than that of IAA, which may influence its overall biological activity.

Degradation of Aux/IAA Repressors and Gene Expression

The binding of this compound to the TIR1/AFB receptor complex promotes the recruitment of Aux/IAA transcriptional repressor proteins. This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements (AuxREs) in the promoters of specific genes. This leads to the unregulated transcription of a multitude of genes involved in cell division, elongation, and differentiation.

Downstream Physiological Effects

The massive and uncontrolled expression of auxin-responsive genes results in a cascade of physiological disruptions, including:

-

Uncontrolled Cell Division and Elongation: Leading to abnormal growth, such as leaf and stem epinasty (twisting and curling), and tissue swelling.

-

Vascular Tissue Disruption: The uncontrolled growth damages the phloem and xylem, impairing the transport of water and nutrients.

-

Senescence: The hormonal imbalance ultimately triggers senescence and plant death.

Interaction with Other Plant Hormone Pathways

The hormonal disruption caused by this compound is not limited to the auxin pathway. There is evidence of crosstalk with other critical plant hormones, notably ethylene and abscisic acid (ABA).

Ethylene Biosynthesis

High concentrations of auxins, including synthetic auxins like this compound, can induce the biosynthesis of ethylene, a plant hormone associated with stress and senescence. This is often mediated by the upregulation of genes encoding key enzymes in the ethylene biosynthesis pathway, such as ACC synthase and ACC oxidase. The increased ethylene production can exacerbate the herbicidal symptoms and contribute to the overall decline of the plant.

Abscisic Acid (ABA) Biosynthesis

Auxin-induced ethylene production can, in turn, trigger the biosynthesis of abscisic acid (ABA), another stress-related hormone. Elevated ABA levels can lead to stomatal closure, inhibition of growth, and accelerated senescence, further contributing to the plant's demise.

Quantitative Data on this compound Efficacy

The efficacy of this compound is dose-dependent and varies among woody plant species. The following tables summarize quantitative data from various studies.

Table 1: Dose-Response of this compound on Various Woody Plant Species

| Woody Plant Species | Application Method | This compound Concentration/Rate | Efficacy (% Control) | Reference |

| Pinus contorta | Foliar Spray | 18 kg a.i. ha⁻¹ | High | |

| Populus tremuloides | Foliar Spray | 32 mM | High Absorption | |

| Tree-of-heaven (Ailanthus altissima) | Basal Bark | Garlon 4 (this compound ester) | Effective | |

| Black locust (Robinia pseudoacacia) | Greenhouse Seedling | 140-560 g ae ha⁻¹ | Dose-dependent response | |

| Loblolly pine (Pinus taeda) | Greenhouse Seedling | 140-560 g ae ha⁻¹ | Tolerant | |

| Red maple (Acer rubrum) | Greenhouse Seedling | 140-560 g ae ha⁻¹ | Susceptible |

Table 2: Absorption and Translocation of this compound

| Plant Species | Formulation | Application Site | Time After Treatment | Absorption (% of Applied) | Translocation (% of Absorbed) | Reference |

| Populus tremuloides | 14C-triclopyr ester | Foliage | 1.5 hours | Uptake rate began to decrease | Not specified | |

| Populus tremuloides | 14C-triclopyr ester | Foliage | Not specified | Decreased with increasing concentration | Decreased with increasing concentration |

Experimental Protocols

Detailed experimental protocols are essential for reproducible research on herbicide efficacy and mode of action.

Protocol for Greenhouse Seedling Efficacy Screening

This protocol outlines a method for rapidly assessing the efficacy of this compound on various woody plant seedlings in a controlled greenhouse environment.

Objective: To determine the dose-response of different woody plant species to foliar-applied this compound.

Materials:

-

Woody plant seedlings of uniform size and growth stage.

-

This compound formulation (e.g., Garlon 4 Ultra).

-

Deionized water.

-

Backpack or track sprayer calibrated to deliver a known volume.

-

Greenhouse with controlled temperature, humidity, and lighting.

-

Pots and appropriate potting mix.

-

Data collection sheets.

Procedure:

-

Plant Propagation: Grow seedlings in individual pots until they reach a predetermined size (e.g., 4-6 true leaves).

-

Experimental Design: Arrange the pots in a randomized complete block design with multiple replications per treatment.

-

Herbicide Preparation: Prepare a series of this compound concentrations by diluting the stock formulation in deionized water. Include a water-only control.

-

Herbicide Application: Apply the herbicide solutions to the foliage of the seedlings using a calibrated sprayer to ensure uniform coverage.

-

Post-Application Care: Return the treated plants to the greenhouse and maintain optimal growing conditions. Water the plants at the soil level to avoid washing the herbicide off the foliage.

-

Data Collection: At predetermined time intervals (e.g., 7, 14, 21, and 28 days after treatment), visually assess the plants for symptoms of phytotoxicity, such as epinasty, chlorosis, and necrosis. A rating scale (e.g., 0 = no injury, 100 = complete death) can be used.

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship for each species.

Protocol for Basal Bark Application

This method is effective for controlling individual woody plants with stem diameters up to 6 inches.

Objective: To effectively control target woody plants with minimal impact on surrounding vegetation.

Materials:

-

This compound ester formulation (e.g., Garlon 4 Ultra).

-

Basal oil or diesel fuel as a carrier.

-

Backpack sprayer with a low-pressure nozzle or a handheld spray bottle.

-

Personal Protective Equipment (PPE) as specified on the herbicide label.

Procedure:

-

Mixture Preparation: Mix the this compound ester with the basal oil or diesel to the recommended concentration (e.g., 20-30% solution).

-

Application: Thoroughly wet the lower 12-15 inches of the woody plant's stem or trunk on all sides, ensuring coverage down to the ground line and any exposed roots. Apply to the point of runoff but avoid excessive puddling.

-

Timing: Applications can be made at most times of the year, but avoid periods of heavy sap flow in the spring.

Protocol for Cut-Stump Application

This method is suitable for larger trees and shrubs.

Objective: To prevent resprouting from the stump of a cut woody plant.

Materials:

-

Chainsaw or handsaw.

-

This compound formulation (amine or ester, depending on the carrier).

-

Water or basal oil/diesel as a carrier.

-

Spray bottle, paintbrush, or dauber.

-

PPE.

Procedure:

-

Cutting: Cut the woody plant as close to the ground as possible.

-

Herbicide Preparation: Prepare the appropriate herbicide solution. For water-based applications with an amine formulation, a 50% solution is common. For oil-based applications with an ester formulation, a 25% solution is often used.

-

Application: Immediately after cutting (within 5-10 minutes), apply the herbicide solution to the entire cut surface, focusing on the cambium layer just inside the bark. Thoroughly wet the surface.

-

Timing: This method is effective year-round, but fall applications can be particularly effective as plants are translocating resources to their root systems.

Conclusion

This compound's efficacy as a woody plant control agent is rooted in its specific and potent disruption of the auxin signaling pathway. By acting as a persistent mimic of natural auxin, it triggers a cascade of unregulated gene expression and physiological chaos, ultimately leading to the death of susceptible plants. Understanding the molecular intricacies of its mode of action, its absorption and translocation dynamics, and its interactions with other hormonal pathways is crucial for its effective and responsible use in vegetation management. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals seeking to further investigate and optimize the application of this important herbicide.

References

Environmental Fate and Persistence of Triclopyr Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and persistence of the primary metabolites of the herbicide triclopyr. The information presented herein is intended to support environmental risk assessments and inform research and development efforts. This document details the degradation pathways, persistence in various environmental compartments, and the methodologies used to assess the environmental fate of these compounds.

Introduction to this compound and its Primary Metabolites

This compound, a selective systemic herbicide, is widely used for the control of broadleaf weeds and woody plants.[1][2] In the environment, this compound, which can be formulated as a triethylamine (TEA) salt or a butoxyethyl ester (BEE), rapidly degrades to its acid form.[1][3] The primary degradation pathway for this compound involves its transformation into two main metabolites: 3,5,6-trichloro-2-pyridinol (TCP) and, to a lesser extent, 3,5,6-trichloro-2-methoxypyridine (TMP).[4] Understanding the environmental behavior of these metabolites is crucial for a complete assessment of the environmental impact of this compound use.

Degradation Pathways

The environmental degradation of this compound and its metabolites is primarily driven by microbial degradation in soil and photolysis in water.

Soil Degradation Pathway

In soil, the primary route of this compound dissipation is microbial degradation. This compound butoxyethyl ester (BEE) rapidly hydrolyzes to this compound acid. Subsequently, aerobic microbial activity transforms this compound acid into its principal metabolite, 3,5,6-trichloro-2-pyridinol (TCP), and a minor metabolite, 3,5,6-trichloro-2-methoxypyridine (TMP), along with the formation of carbon dioxide. TCP is generally more persistent in the soil than the parent this compound.

Diagram of this compound Degradation Pathway in Soil

A simplified representation of the microbial degradation pathway of this compound in a soil environment.

Aquatic Degradation Pathway

In aquatic environments, photolysis is the dominant degradation pathway for this compound. Upon entering the water, this compound TEA dissociates to the this compound acid. This acid form is then rapidly degraded by sunlight into smaller, non-toxic molecules. The primary metabolite formed through this process is 3,5,6-trichloro-2-pyridinol (TCP). While microbial degradation also occurs in water and sediment, its role is generally considered secondary to photolysis, especially in sunlit surface waters.

Diagram of this compound Degradation Pathway in Water

The primary degradation pathway of this compound in an aquatic environment, dominated by photolysis.

Quantitative Data on Persistence

The persistence of this compound and its metabolites in the environment is typically expressed in terms of their half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. These values can vary significantly depending on environmental conditions such as soil type, temperature, moisture, pH, and sunlight intensity.

Table 1: Half-life of this compound and its Metabolites in Soil

| Compound | Half-life (days) | Soil Type | Temperature (°C) | Moisture | Reference |

| This compound | 8 - 46 | Various | Not specified | Not specified | |

| This compound | 12 - 27 | Not specified | Not specified | Not specified | |

| This compound | 96 ± 9.9 | Not specified | Not specified | Not specified | |

| This compound | 20 | Pasture Soil | Not specified | Not specified | |

| This compound | 11 - 25 | Forest Soil | Warm, Moist | Not specified | |

| 3,5,6-trichloro-2-pyridinol (TCP) | 12 - 229 | Not specified | Not specified | Not specified | |

| 3,5,6-trichloro-2-pyridinol (TCP) | 8 - 279 | Not specified | Not specified | Not specified | |

| 3,5,6-trichloro-2-methoxypyridine (TMP) | 50 - 450 | Not specified | Not specified | Not specified | |

| 3,5,6-trichloro-2-methoxypyridine (TMP) | 50 - 300 | Not specified | Not specified | Not specified |

Table 2: Half-life of this compound and its Metabolites in Water

| Compound | Half-life (days) | Conditions | pH | Reference |

| This compound | 0.5 - 7.5 | Field studies (various locations) | Not specified | |

| This compound | ~1 (with light) | Laboratory | Not specified | |

| This compound | 142 (without light) | Laboratory | Not specified | |

| This compound | 0.5 | pH 7 buffered water (photolysis) | 7 | |

| This compound | 1.3 | Natural water (photolysis) | Not specified | |

| 3,5,6-trichloro-2-pyridinol (TCP) | 4.2 - 10.0 | Field studies (various locations) | Not specified | |

| 3,5,6-trichloro-2-methoxypyridine (TMP) | 4.0 - 8.8 | Field studies (various locations) | Not specified |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the environmental fate of this compound and its metabolites. The following sections outline typical experimental protocols for key studies.

Aerobic and Anaerobic Transformation in Soil (Adapted from OECD Guideline 307)

This protocol is designed to determine the rate and pathway of this compound and its metabolites' degradation in soil under controlled laboratory conditions.

Objective: To determine the aerobic and anaerobic degradation rates and identify the major transformation products of this compound in soil.

Methodology:

-

Soil Selection and Preparation:

-

Select at least one soil type representative of the intended use area. Characterize the soil for texture, organic carbon content, pH, and microbial biomass.

-

Sieve the soil to <2 mm and adjust the moisture content to 40-60% of its maximum water holding capacity.

-

Pre-incubate the soil for 7-14 days in the dark at the test temperature to allow microbial populations to stabilize.

-

-

Test Substance Application:

-

Use radiolabeled ([¹⁴C]) this compound to facilitate the tracking of the parent compound and its metabolites.

-

Apply the test substance uniformly to the soil samples at a concentration relevant to the maximum recommended application rate.

-

-

Incubation:

-

Aerobic: Incubate the treated soil samples in the dark in flow-through systems at a constant temperature (e.g., 20 ± 2 °C). A continuous stream of carbon dioxide-free, humidified air is passed through the incubation vessels.

-

Anaerobic: After an initial aerobic phase to establish degradation, flood the soil with deoxygenated water and purge the headspace with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

Include sterile controls (e.g., autoclaved soil) to assess abiotic degradation.

-

-

Sampling and Analysis:

-

Collect soil samples at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Analyze volatile organic compounds and ¹⁴CO₂ by trapping the effluent gas in suitable absorbent solutions.

-

Extract the soil samples with appropriate solvents (e.g., acetonitrile/water).

-

Analyze the extracts for this compound and its metabolites (TCP, TMP) using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Determine the amount of non-extractable (bound) residues by combustion of the extracted soil.

-

-

Data Analysis:

-

Calculate the dissipation half-lives (DT50) and degradation rates for this compound and its major metabolites using appropriate kinetic models (e.g., first-order kinetics).

-

Establish a mass balance at each sampling interval to account for the distribution of radioactivity.

-

Diagram of a Typical Soil Degradation Experimental Workflow

A flowchart illustrating the key steps in a laboratory soil degradation study.

Photodegradation in Water

This protocol outlines a laboratory experiment to determine the rate and pathway of this compound photodegradation in an aqueous solution.

Objective: To determine the photolytic half-life of this compound and identify its major photoproducts in water.

Methodology:

-

Solution Preparation:

-

Prepare a sterile, buffered aqueous solution (e.g., pH 7) containing a known concentration of [¹⁴C]-triclopyr.

-

Prepare a parallel solution using natural water collected from a relevant source to assess the influence of dissolved organic matter.

-

-

Irradiation:

-

Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters to cut off wavelengths below 290 nm).

-

Maintain a constant temperature (e.g., 25 ± 2 °C) in the reaction vessels.

-

Include dark controls wrapped in aluminum foil to assess abiotic hydrolysis and other non-photolytic degradation processes.

-

-

Sampling and Analysis:

-

Collect aliquots of the solutions at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

-

Analyze the samples directly by HPLC with radiometric detection or LC-MS to quantify the parent compound and its photoproducts.

-

-

Data Analysis:

-

Calculate the photodegradation rate constant and half-life of this compound.

-

Identify and quantify the major photoproducts.

-

Conclusion

The environmental fate of this compound is characterized by its relatively rapid degradation in both soil and water, primarily through microbial action and photolysis, respectively. The main metabolites, TCP and TMP, exhibit greater persistence than the parent compound, particularly in soil. The experimental protocols outlined in this guide provide a framework for conducting robust studies to evaluate the environmental behavior of these compounds. A thorough understanding of the persistence and degradation pathways of this compound and its metabolites is essential for conducting accurate environmental risk assessments and ensuring the responsible use of this herbicide.

References

Toxicological Profile of Triclopyr on Non-Target Organisms: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the toxicological effects of the herbicide triclopyr on a range of non-target organisms. The information is intended for researchers, scientists, and professionals in the fields of ecotoxicology and drug development. This document summarizes key toxicity data, outlines experimental methodologies, and explores the known mechanisms of action in non-target species.

Executive Summary

This compound, a selective systemic herbicide, is widely used for the control of broadleaf weeds and woody plants. Its mode of action in target plants is as a synthetic auxin, causing uncontrolled growth and eventual death.[1] While effective for its intended purpose, concerns regarding its potential impact on non-target organisms are of significant interest. This guide synthesizes available data on the toxicity of this compound and its primary formulations—this compound acid, this compound triethylamine salt (TEA), and this compound butoxyethyl ester (BEE)—to mammals, birds, fish, aquatic invertebrates, and terrestrial invertebrates. The data indicates that the toxicity of this compound varies significantly depending on the formulation and the organism. Generally, the ester form (BEE) is more toxic to aquatic organisms than the acid or salt forms.[2][3] The primary mechanisms of toxicity in animals are not fully elucidated but appear to involve organ-specific effects, particularly on the kidneys and liver at higher doses.[1]

Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity data for this compound across various non-target organisms.

Table 1: Mammalian Toxicity of this compound

| Species | Formulation | Exposure Route | Endpoint | Value (mg/kg) | Reference(s) |

| Rat | Acid | Oral | LD50 | 630 - 729 | [2] |

| Rat | Formulated Products | Oral | LD50 | 2000 - 3000 | |

| Rabbit | Not Specified | Oral | LD50 | 550 | |

| Guinea Pig | Not Specified | Oral | LD50 | 310 | |

| Rabbit | Not Specified | Dermal | LD50 | >2000 | |

| Rat | Acid | Dietary (2-gen) | Parental NOAEL | 5 | |

| Rat | Acid | Dietary (2-gen) | Developmental NOAEL | 25 | |

| Rabbit | BEE | Oral | Developmental NOAEL | 30 | |

| Rabbit | BEE | Oral | Developmental LOAEL | 100 |

Table 2: Avian Toxicity of this compound

| Species | Formulation | Exposure Route | Endpoint | Value (mg/kg) | Reference(s) |

| Mallard Duck | Acid | Oral | LD50 | 1698 | |

| Bobwhite Quail | Acid | Oral | LD50 | 2935 | |

| Mallard Duck | Not Specified | Dietary (8-day) | LC50 | >5600 | |

| Bobwhite Quail | Not Specified | Dietary (8-day) | LC50 | 2935 | |

| Japanese Quail | Not Specified | Dietary (8-day) | LC50 | 3278 |

Table 3: Aquatic Toxicity of this compound

| Species | Formulation | Exposure Duration | Endpoint | Value (mg/L) | Reference(s) |

| Rainbow Trout | Acid | 96-hour | LC50 | 117 | |

| Rainbow Trout | TEA | 96-hour | LC50 | 552 | |

| Rainbow Trout | BEE | 96-hour | LC50 | 0.74 | |

| Bluegill Sunfish | Acid | 96-hour | LC50 | 148 | |

| Bluegill Sunfish | TEA | 96-hour | LC50 | 891 | |

| Bluegill Sunfish | BEE | 96-hour | LC50 | 0.87 | |

| Fathead Minnow | TEA | Early Life-Stage | NOEC | >104 | |

| Fathead Minnow | TEA | Early Life-Stage | LOEC | <162 | |

| Daphnia magna | TEA | 48-hour | EC50 | 1170 | |

| Daphnia magna | TEA | 21-day | LC50 | 1140 | |

| Daphnia magna | TEA | 21-day | NOEC | 80.7 | |

| Daphnia magna | TEA | 21-day | LOEC | 149.0 |

Table 4: Terrestrial Invertebrate Toxicity of this compound

| Species | Formulation | Exposure Route | Endpoint | Value (µ g/bee ) | Reference(s) |

| Honey Bee (Apis mellifera) | Not Specified | Contact | LD50 | >100 |

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). Below are detailed descriptions of the methodologies for key experiments.

Mammalian Toxicity Testing

Two-Generation Reproduction Toxicity Study (Rat)

This study is typically conducted based on OECD Test Guideline 416 .

-

Test Organism: Wistar or Sprague-Dawley rats.

-

Administration: this compound is administered to parental (F0) male and female rats, usually mixed in the diet, for a pre-mating period of at least 10 weeks to cover the spermatogenic cycle and several estrous cycles. Dosing continues through mating, gestation, and lactation. The first-generation (F1) offspring are then selected and, after reaching maturity, are also administered the test substance in their diet and mated to produce a second generation (F2).

-

Dosage: A control group and at least three dose levels are used. For example, in a study with this compound acid, doses of 0, 5, 25, and 250 mg/kg body weight/day were used.

-

Endpoints Evaluated:

-

Parental (F0 and F1): Mortality, clinical signs of toxicity, body weight, food consumption, mating performance, fertility, gestation length, and organ weights (with a focus on reproductive organs and kidneys).

-

Offspring (F1 and F2): Viability, litter size, sex ratio, pup body weight at birth and during lactation, and developmental landmarks. Post-mortem examinations are conducted on a subset of weanlings.

-

Avian Toxicity Testing

Avian Dietary Toxicity Test

This test is generally performed according to EPA OCSPP 850.2200 or OECD Test Guideline 205 .

-

Test Organisms: Typically, one waterfowl species (e.g., Mallard duck, Anas platyrhynchos) and one upland game bird species (e.g., Bobwhite quail, Colinus virginianus) are used.

-

Administration: The test substance is mixed into the diet and provided to the birds for 5 days, followed by a 3-day observation period on a clean diet.

-

Dosage: A control group and a geometric series of at least five treatment concentrations are used. A limit test at 5000 mg/kg diet may be conducted if low toxicity is expected.

-

Endpoints Evaluated: Mortality, clinical signs of toxicity, body weight, and food consumption are recorded daily. The primary endpoint is the median lethal concentration (LC50).

Aquatic Toxicity Testing

Fish Early Life-Stage Toxicity Test

This test follows guidelines such as EPA OCSPP 850.1400 or OECD Test Guideline 210 .

-

Test Organisms: Recommended freshwater species include rainbow trout (Oncorhynchus mykiss) and fathead minnow (Pimephales promelas).

-

Exposure System: A flow-through or semi-static system is used to maintain constant concentrations of the test substance.

-

Procedure: Fertilized eggs are placed in test chambers and exposed to a range of concentrations of the test substance. The exposure continues through hatching until the control fish are free-feeding (typically 28-32 days post-hatch for fathead minnows).

-

Dosage: A control and a series of at least five concentrations are tested.

-

Endpoints Evaluated: Hatching success, survival of embryos and larvae, and growth (length and weight) of the larvae. From these data, the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) are determined.

Daphnia magna Reproduction Test

This chronic toxicity test is conducted according to OECD Test Guideline 211 .

-

Test Organism: Daphnia magna neonates (<24 hours old).

-

Exposure System: A semi-static renewal system is typically used, where the test solutions are renewed three times a week for 21 days.

-

Procedure: Individual daphnids are exposed to a range of test concentrations in separate beakers.

-

Dosage: A control group and at least five test concentrations are used.

-

Endpoints Evaluated: The primary endpoint is the total number of live offspring produced per surviving parent over the 21-day period. Adult survival and growth are also assessed. The results are used to determine the EC50 for reproduction, as well as the NOEC and LOEC.

Terrestrial Invertebrate Toxicity Testing

Honey Bee Acute Oral and Contact Toxicity Test

These tests are performed based on OECD Test Guidelines 213 (Oral) and 214 (Contact) .

-

Test Organism: Young adult worker honey bees (Apis mellifera).

-

Oral Toxicity (OECD 213):

-

Administration: Bees are starved for a short period and then fed a defined volume of sucrose solution containing the test substance.

-

Dosage: A control group and at least five dose levels are used, with multiple replicates of 10 bees per dose.

-

-

Contact Toxicity (OECD 214):

-

Administration: A small, precise volume of the test substance dissolved in a carrier solvent is applied directly to the dorsal thorax of anesthetized bees.

-

Dosage: Similar to the oral test, a control and at least five dose levels with replicates are used. A limit test at 100 µ g/bee is often performed.

-

-